molecular formula C13H9ClN2S B15097263 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine

1-Chloro-4-(5-methylthiophen-2-yl)phthalazine

Cat. No.: B15097263
M. Wt: 260.74 g/mol
InChI Key: ZWTRNFGEFCUSTQ-UHFFFAOYSA-N
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Description

1-Chloro-4-(5-methylthiophen-2-yl)phthalazine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. As a key synthon, its reactive chloro group at the 1-position of the phthalazine ring makes it an ideal precursor for nucleophilic aromatic substitution reactions, allowing researchers to introduce diverse amine or alkoxy substituents to create novel compound libraries . Phthalazine-based scaffolds are recognized as privileged structures in the development of bioactive molecules. This core structure is of significant interest in several therapeutic areas, particularly in oncology. Research into similar compounds has shown potential in the inhibition of key targets such as the Vascular Endothelial Growth Factor Receptor (VEGFR), a critical pathway in anti-angiogenesis cancer therapy . Furthermore, phthalazine derivatives have been explored as potential antimalarial agents, demonstrating the versatility of this heterocyclic system in infectious disease research . The incorporation of the methylthiophene moiety contributes to the modulation of the compound's electronic properties and overall pharmacophore profile, making it a versatile building block for structure-activity relationship (SAR) studies. Researchers utilize this and related compounds to develop novel inhibitors and probe biological mechanisms . Please Note: This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H9ClN2S

Molecular Weight

260.74 g/mol

IUPAC Name

1-chloro-4-(5-methylthiophen-2-yl)phthalazine

InChI

InChI=1S/C13H9ClN2S/c1-8-6-7-11(17-8)12-9-4-2-3-5-10(9)13(14)16-15-12/h2-7H,1H3

InChI Key

ZWTRNFGEFCUSTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NN=C(C3=CC=CC=C32)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine typically involves the reaction of 1-chlorophthalazine with 5-methylthiophene-2-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Chemical Reactions Analysis

1-Chloro-4-(5-methylthiophen-2-yl)phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the phthalazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine involves its interaction with molecular targets such as VEGFR-2. By binding to this receptor, the compound inhibits its activity, thereby blocking the signaling pathways that promote angiogenesis and tumor growth. This inhibition leads to reduced blood supply to tumors, ultimately inhibiting their growth .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Applications/Synthetic Routes Reference Evidence
1-Chloro-4-(2'-thienyl)phthalazine Thienyl 246.71 Precursor for anti-malarial and anti-inflammatory agents via nucleophilic substitution with amines (47–84% yields) . [1], [7]
1-Chloro-4-(4-chlorophenyl)phthalazine 4-Chlorophenyl 274.69 Intermediate for VEGFR-2 inhibitors; synthesized via chlorination with POCl₃ . [2], [6]
1-Chloro-4-(3,4-dimethylphenyl)phthalazine 3,4-Dimethylphenyl 268.74 Antimicrobial activity; synthesized from 1,4-dichlorophthalazine and substituted aryl lithium reagents . [10], [19]
1-Chloro-4-(4-methylphenyl)phthalazine 4-Methylphenyl 254.71 Research chemical; soluble in DMSO and chloroform; used in structure-activity relationship studies . [20]
1-Chloro-4-(4-fluorophenyl)phthalazine 4-Fluorophenyl 258.68 Cytotoxic agent; demonstrated higher activity than cisplatin in certain cancer cell lines . [14], [15], [17]

Table 2: Pharmacological Profiles of Selected Derivatives

Compound Class Biological Activity Mechanism/IC₅₀ Values Evidence
1-(Arylamino)-4-(thienyl)phthalazines Anti-malarial, anti-inflammatory (e.g., treatment of rheumatoid arthritis, AIDS) Not explicitly reported; inferred from patent data . [1]
Hydrazone derivatives of 1-chloro-4-(4-chlorophenyl)phthalazine VEGFR-2 inhibition (anticancer) IC₅₀ values: 0.5–2.1 µM against MCF-7 and HepG2 cells . [2]
1-(4-Fluoro-3-trifluoromethylanilino)-4-(arylthiomethyl)phthalazines Cytotoxicity (anticancer) IC₅₀: 1.8 µM (HepG2), superior to cisplatin . [15]
Triazolo-phthalazines Antimicrobial Active against Gram-positive bacteria (MIC: 8–16 µg/mL) . [11], [13]

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, chlorinated phthalazine intermediates (e.g., 1-chloro-4-(4-chlorophenyl)phthalazine) can react with thiophene derivatives under reflux in polar aprotic solvents like DMF, using anhydrous potassium carbonate as a base . Alternatively, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) mixtures are employed for chlorination steps, as demonstrated in phthalazinone derivatives .
  • Key Considerations : Monitor reaction progress via TLC and optimize temperature (typically 80–100°C) to avoid side reactions. Post-reaction isolation involves ice-water quenching, filtration, and recrystallization from ethanol .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–9.0 ppm for phthalazine) and thiophene substituents (δ 6.5–7.5 ppm).
  • IR Spectroscopy : Confirm C-Cl stretches (~750 cm⁻¹) and phthalazine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ peaks) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies in pH 5–9 aqueous solutions indicate minimal degradation over 24 hours at 25°C. Store in anhydrous environments (desiccators) at −20°C to prevent hydrolysis of the chloro group. Use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during coupling reactions?

  • Methodology : Discrepancies in yields or regioselectivity often arise from solvent polarity or steric effects. For example:

  • Solvent Optimization : Replace DMF with PEG-400 to enhance solubility of thiophene derivatives and reduce side products .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with boronic acid derivatives of thiophene .
    • Data Analysis : Compare HPLC purity profiles and DSC thermal stability data to identify optimal conditions .

Q. How can computational chemistry predict the compound’s reactivity in VEGFR-2 inhibition studies?

  • Methodology : Perform DFT calculations to model electron distribution in the phthalazine ring and thiophene moiety. Focus on:

  • HOMO-LUMO Gaps : Correlate with electrophilic/nucleophilic sites for binding interactions.
  • Molecular Docking : Use AutoDock Vina to simulate binding affinity to VEGFR-2’s ATP-binding pocket .
    • Validation : Cross-reference computational results with in vitro kinase inhibition assays (IC₅₀ values) .

Q. What mechanistic insights explain the compound’s selectivity in cytotoxicity studies?

  • Methodology :

  • Metabolic Profiling : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to assess bioactivation pathways.
  • Reactive Oxygen Species (ROS) Assays : Measure ROS generation in cancer cell lines (e.g., HepG2) using DCFH-DA probes .
    • Advanced Techniques : Synchrotron X-ray crystallography of protein-ligand complexes can reveal binding motifs .

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